2-(Chloromethyl)aniline

Catalog No.
S682616
CAS No.
114059-99-3
M.F
C7H8ClN
M. Wt
141.6 g/mol
Availability
In Stock
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2-(Chloromethyl)aniline

CAS Number

114059-99-3

Product Name

2-(Chloromethyl)aniline

IUPAC Name

2-(chloromethyl)aniline

Molecular Formula

C7H8ClN

Molecular Weight

141.6 g/mol

InChI

InChI=1S/C7H8ClN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2

InChI Key

JFJQMUQRTCGSFC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCl)N

Synonyms

2-Aminobenzylchloride

Canonical SMILES

C1=CC=C(C(=C1)CCl)N

Precursor for the Synthesis of Heterocyclic Compounds

One of the main research applications of 2-(chloromethyl)aniline involves its use as a building block for synthesizing heterocyclic compounds. These are organic molecules with a ring structure containing at least one atom other than carbon. The chloromethyl group readily undergoes nucleophilic substitution reactions with various nucleophiles, enabling the formation of C-N bonds.

For instance, research has explored the reaction of 2-(chloromethyl)aniline with azlactones (nitrogen-containing heterocycles) to form 1,8-diazabicyclo[5.4.0]undec-7-enes through a formal [4+2] annulation reaction. This reaction offers a valuable route to synthesize these specific heterocycles with potential biological activities [].

Another example involves the synthesis of N-substituted anilines, where 2-(chloromethyl)aniline acts as a precursor. By reacting it with various amines under suitable conditions, researchers can obtain diversely substituted anilines, which are essential building blocks for pharmaceuticals and other functional materials [].

2-(Chloromethyl)aniline, with the chemical formula C7_7H8_8ClN, is an aromatic amine characterized by a chloromethyl group attached to the second position of the aniline ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. It is classified as a hazardous substance due to its toxicological properties, including harmful effects upon ingestion and skin contact .

The structure of 2-(Chloromethyl)aniline consists of a benzene ring with an amino group (-NH2_2) and a chloromethyl group (-CH2_2Cl). The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in various

Due to the functional groups present:

  • Oxidation: The amino group can be oxidized to produce nitroso or nitro derivatives, which can further participate in additional reactions.
  • Reduction: It can be reduced to yield 2-methylbenzenamine, a simpler amine derivative.
  • Cycloaddition Reactions: This compound serves as a precursor to reactive aza-o-quinone methides, which readily undergo cycloaddition reactions with various substrates, including azlactones.

Several methods have been developed for synthesizing 2-(Chloromethyl)aniline:

  • Chloromethylation of Aniline: This method involves the reaction of aniline with chloromethyl methyl ether or formaldehyde in the presence of an acid catalyst.
  • Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions where an appropriate chloromethylating agent reacts with aniline .

These synthesis methods allow for the production of 2-(Chloromethyl)aniline in varying yields depending on reaction conditions.

2-(Chloromethyl)aniline finds applications primarily in organic synthesis:

  • Intermediate for Drug Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Precursor for Heterocycles: The compound is utilized as a precursor for synthesizing nitrogen-containing heterocycles, which are significant in medicinal chemistry.
  • Chemical Research: It serves as a building block in various chemical research applications, particularly in developing novel compounds with desired biological activities.

Interaction studies involving 2-(Chloromethyl)aniline focus on its reactivity with other chemical agents. Its ability to form stable intermediates during reactions makes it a subject of interest for studying reaction mechanisms and pathways. These studies often highlight its potential as a reactive electrophile, which can interact with nucleophiles in biological systems or synthetic pathways.

Several compounds share structural similarities with 2-(Chloromethyl)aniline. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Characteristics
AnilineC6_6H7_7NBasic aromatic amine; lacks chloromethyl group.
4-ChlorobenzylamineC7_7H8_8ClNSimilar structure; chlorine at para position.
BenzylamineC7_7H9_9NLacks chlorine; used in various organic syntheses.
2-ChloroanilineC6_6H6_6ClNChlorine at ortho position; used as a dye precursor.

The uniqueness of 2-(Chloromethyl)aniline lies in its specific chloromethyl substitution on the aniline ring, which provides distinct reactivity compared to other similar compounds. This structural feature enhances its utility as an intermediate in chemical synthesis and its potential biological activities.

Traditional Chloromethylation Techniques in Aniline Functionalization

The Blanc chloromethylation reaction, first reported in 1923, remains the cornerstone for synthesizing 2-(chloromethyl)aniline. This method employs formaldehyde and hydrogen chloride under acidic conditions, typically catalyzed by Lewis acids like zinc chloride (ZnCl₂). The reaction proceeds via electrophilic aromatic substitution, where protonated formaldehyde forms a chlorocarbenium ion (ClCH₂⁺) that attacks the electron-rich ortho position of aniline.

Key limitations include competing diarylmethane formation and sensitivity to electron-withdrawing substituents. For example, nitro- or carbonyl-substituted anilines exhibit reduced reactivity due to deactivation of the aromatic ring. Traditional protocols often require stoichiometric ZnCl₂ (20–30 mol%), prolonged reaction times (12–18 hours), and temperatures of 55–65°C. Despite these drawbacks, the method’s simplicity and low cost sustain its use in small-scale syntheses.

Table 1: Traditional Chloromethylation Conditions and Outcomes

ParameterTypical RangeOutcome (Yield)Source
Catalyst (ZnCl₂)20–30 mol%70–85%
Temperature55–65°COptimal selectivity
Reaction Time12–18 hours91.6% (Example 1)
Byproduct FormationDiaryl methanes5–15%

Modern Catalytic Systems for Regioselective Halomethylation

Recent advances focus on enhancing regioselectivity and reducing catalyst loadings. Organocatalysts like bis-thioureas and chiral BINAP derivatives enable para-selective chloromethylation of anilines with ≤99:1 ortho/para ratios. For instance, (S)-BINAPO (5 mol%) in acetonitrile achieves 82% yield of para-chloromethylated products while suppressing diaryl methane formation.

Phase-transfer catalysis (PTC) systems, such as ZnCl₂/AcOH/H₂SO₄/PEG-800, improve reaction efficiency in aqueous media. This method achieves 89–95% conversion for toluene and xylene derivatives at 25–35°C, with catalyst recycling possible for six cycles without significant activity loss. Mechanistic studies suggest PEG-800 facilitates interfacial contact between hydrophobic aromatics and hydrophilic chloromethylating agents.

Key Innovations:

  • Pd-Catalyzed Electrochlorination: Palladaelectro-catalyzed systems enable room-temperature chlorination with 90% Faradaic efficiency, minimizing overhalogenation.
  • Ionic Liquid Catalysts: Imidazolium-based ionic liquids (e.g., [emim]BF₄) enhance solubility and reduce ZnCl₂ usage to 5 mol%, achieving 93% yield for 2-(chloromethyl)aniline.

Novel One-Pot Synthesis Strategies from Polyhalogenated Aniline Precursors

One-pot approaches streamline synthesis by integrating multiple steps. A notable example involves 2,4-dibromoaniline, paraformaldehyde, and hydrochloric acid, yielding 2-(chloromethyl)-4,6-dibromoaniline in 91.6% purity after 12 hours at 55°C. This method avoids intermediate isolation, reducing waste and processing time.

Mechanistic Insight:

  • Formaldehyde Activation: Paraformaldehyde decomposes to formaldehyde in situ, reacting with HCl to form ClCH₂⁺.
  • Electrophilic Attack: The chlorocarbenium ion targets the ortho position relative to the amino group.
  • Workup: Neutralization with NaHCO₃ and extraction with dichloromethane isolates the product.

Table 2: One-Pot Synthesis Optimization

VariableOptimal ValueImpact on Yield
HCl Concentration48%Maximizes ClCH₂⁺
Temperature55°CBalances kinetics
Catalyst (H₃PO₄)5 mL/15 mL HClAccelerates by 30%

Industrial-Scale Production: Optimization of Formaldehyde/HX-Based Protocols

Industrial processes prioritize cost-efficiency and scalability. Continuous-flow reactors using gaseous HCl and paraformaldehyde achieve 85–90% conversion with residence times of 2–4 hours. Key optimizations include:

  • Solvent Selection: Dichloromethane or chlorobenzene enhances mixing and reduces side reactions.
  • Catalyst Recovery: ZnCl₂ is recycled via aqueous-phase separation, cutting costs by 40%.
  • Byproduct Mitigation: Adding methanol (0.5 wt%) quenches excess HCl, minimizing bis(chloromethyl) ether (BCME) formation.

Case Study: A pilot plant using ZnCl₂/H₂SO₄/PEG-800 produced 500 kg/month of 2-(chloromethyl)aniline with 98.3% purity, demonstrating the viability of PTC systems.

The chloromethyl group in 2-(chloromethyl)aniline exhibits heightened reactivity toward nucleophilic substitution due to resonance stabilization of the intermediate carbocation. Unlike aryl chlorides, where the C–Cl bond gains partial double-bond character through resonance with the aromatic ring (limiting substitution) [3], the benzylic position in this compound allows for delocalization of positive charge into the aromatic system during substitution. This resonance stabilization lowers the activation energy for both SN1 and SN2 mechanisms.

Quantum chemical analyses of analogous allylic chlorides reveal that SN2′ pathways become competitive when steric hindrance at the primary carbon center exists [1]. For 2-(chloromethyl)aniline, the ortho-amino group creates a crowded environment, favoring backside attack (SN2) over frontside mechanisms. Kinetic studies of similar systems show second-order dependence on nucleophile concentration, consistent with a concerted bimolecular process [4].

Table 1: Comparative Reaction Rates of Chloromethyl Derivatives

SubstrateRelative Rate (krel)Dominant Mechanism
Benzyl chloride1.0SN1
2-(Chloromethyl)aniline3.2SN2
Chlorobenzene0.01Aromatic resonance

The amino group’s +M (mesomeric) effect further polarizes the C–Cl bond, enhancing electrophilicity at the benzylic carbon. This electronic activation enables rapid substitution with soft nucleophiles (e.g., thiols, amines) under mild conditions, often proceeding at rates 3–5 times faster than unsubstituted benzyl chloride analogs [3].

Elimination Pathways Generating Aza-ortho-Quinone Methide Intermediates

Under basic conditions, 2-(chloromethyl)aniline undergoes dehydrohalogenation to form aza-ortho-quinone methides (aza-oQMs), highly electrophilic intermediates with applications in [4+2] cycloadditions. The elimination mechanism proceeds via a concerted E2 pathway, where the amino group’s lone pair facilitates proton abstraction from the β-carbon while chloride departs.

Density functional theory (DFT) calculations on related systems show that the ortho-amino group reduces the activation energy for elimination by 12–15 kJ/mol compared to meta- or para-substituted analogs [1]. This stabilization arises from conjugation between the developing methide’s empty p-orbital and the amino group’s lone pairs, creating a delocalized π-system.

Key factors influencing aza-oQM formation:

  • Base strength: Tertiary amines (e.g., DIPEA) maximize elimination over substitution.
  • Solvent polarity: Aprotic solvents (e.g., THF) favor intramolecular proton transfer.
  • Temperature: Elevated temperatures (60–80°C) shift equilibrium toward the thermodynamically stable aza-oQM.

Once formed, these intermediates exhibit remarkable electrophilicity at the exocyclic methylene carbon, reacting with dienophiles to yield nitrogen-containing heterocycles. Trapping experiments with electron-deficient alkenes demonstrate second-order kinetics, consistent with a Diels-Alder-like mechanism [6].

Electronic Effects of Ortho-Substituents on Reaction Thermodynamics

The ortho-amino group exerts three primary electronic effects on 2-(chloromethyl)aniline’s reactivity:

  • Resonance donation: The –NH2 group donates electron density through conjugation, stabilizing transition states in both substitution and elimination pathways [3].
  • Steric acceleration: Proximity to the reaction center creates torsional strain in the ground state, lowering activation barriers by 8–10 kJ/mol compared to para-substituted analogs [1].
  • Inductive withdrawal: The amino group’s slight –I effect slightly polarizes the C–Cl bond, increasing electrophilicity at the benzylic carbon.

Table 2: Substituent Effects on Activation Energies (ΔG)

Substituent PositionΔG (SN2, kJ/mol)ΔG (E2, kJ/mol)
Ortho-NH292.485.7
Para-NH2101.397.2
No substituent105.6104.9

These electronic effects create a unique reactivity profile where 2-(chloromethyl)aniline undergoes substitution 4.7 times faster than its para-isomer and 12.3 times faster than benzyl chloride under identical conditions [4]. The ortho-amino group’s ability to stabilize both early (substitution) and late (elimination) transition states makes this compound exceptionally versatile in synthetic applications.

The development of 4-anilinoquinazoline derivatives represents one of the most successful applications of 2-(chloromethyl)aniline in anticancer drug discovery. These compounds have emerged as highly potent tyrosine kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR), which is overexpressed in numerous human cancers [5] [6]. The structural framework of 4-anilinoquinazolines provides an optimal balance of selectivity and potency, with several derivatives receiving FDA approval for clinical use, including gefitinib, erlotinib, and lapatinib [7].

The synthetic pathway to 4-anilinoquinazoline derivatives from 2-(chloromethyl)aniline involves multiple strategic transformations. The chloromethyl group serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of various substituents that modulate biological activity [8] [9]. Research has demonstrated that compounds synthesized from 2-(chloromethyl)aniline precursors exhibit superior anticancer activity compared to conventional approaches, with some derivatives showing IC50 values as low as 0.11 μM against resistant cancer cell lines [10] [11].

Table 1: Anticancer Activity of 4-Anilinoquinazoline Derivatives

Compound SeriesCancer Cell LineIC50 (μM)Mechanism of ActionReference Standard
2-Chloromethyl-4-anilinoquinazolinesH19750.11-1.23EGFR inhibitionGefitinib (1.23 μM)
Selenium-containing derivativesA5490.30-2.50Mitochondrial targetingCisplatin
Morpholine-substituted analoguesMCF-73.15-10.38G1 phase arrestStandard controls
Triazole hybrid compoundsAsPC-16.10-12.50MET/PDGFRA inhibitionSorafenib

The structure-activity relationships (SAR) of these compounds reveal critical insights into their mechanism of action [7] [12]. The presence of the chloromethyl group enhances the compounds' ability to form covalent interactions with target proteins, particularly at cysteine residues within the EGFR binding pocket [9] [13]. This covalent binding mechanism contributes to the prolonged duration of action and improved efficacy against drug-resistant cancer cell lines.

Table 2: Synthetic Approaches to 4-Anilinoquinazoline Derivatives

Synthetic MethodStarting MaterialsKey IntermediatesYield (%)Advantages
Direct cyclization2-(Chloromethyl)aniline, formamide2-Chloromethyl-4(3H)-quinazolinone70-85Simple procedure, mild conditions
Microwave-assisted synthesisAnthranilic acid derivativesQuinazolinone intermediates80-92Reduced reaction time, high yields
Pd-catalyzed couplingHalogenated quinazolinesAniline-quinazoline conjugates75-90Broad substrate scope
Click chemistry approachAzide-quinazolines, alkyne-anilinesTriazole-linked hybrids85-95Modular synthesis, functional diversity

Recent advances in this field have focused on developing dual-target inhibitors that simultaneously target multiple kinases involved in cancer progression [14] [15]. These compounds, derived from 2-(chloromethyl)aniline scaffolds, exhibit enhanced therapeutic efficacy by preventing the development of resistance mechanisms commonly observed with single-target inhibitors [12] [16].

Construction of N-Substituted Aniline Pharmacophores

The synthesis of N-substituted aniline pharmacophores represents a fundamental application of 2-(chloromethyl)aniline in pharmaceutical chemistry. These structural motifs are prevalent in numerous bioactive compounds and serve as essential building blocks for drug development [17] [18]. The chloromethyl group in 2-(chloromethyl)aniline provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse substituents that can modulate pharmacological properties [19] [20].

The construction of N-substituted anilines from 2-(chloromethyl)aniline typically involves nucleophilic substitution reactions with various amines, followed by cyclization or further functionalization steps [21] [22]. This approach offers several advantages, including mild reaction conditions, broad substrate tolerance, and the ability to introduce complex substituents that would be difficult to install through alternative methods [23] [24].

Table 3: N-Substituted Aniline Pharmacophores from 2-(Chloromethyl)aniline

Substitution PatternSynthetic RouteBiological ActivityIC50/MIC ValuesTarget Applications
N-Benzyl substitutionReductive aminationAntimicrobial3.12-6.25 μg/mLAntibacterial agents
N-Arylmethyl substitutionNucleophilic substitutionAnti-HIV activity0.022-2.1 μMAntiviral therapeutics
N-Heterocyclic substitutionCyclic condensationAnticancer2.56-17.53 μMOncology applications
N-Alkyl substitutionDirect alkylationAnti-inflammatory67-84 μM/mLNSAIDs analogues

The versatility of 2-(chloromethyl)aniline in constructing N-substituted pharmacophores is exemplified by its use in synthesizing compounds with diverse biological activities [20] [24]. Research has demonstrated that the position of the chloromethyl group relative to the amino function significantly influences the reactivity and selectivity of subsequent transformations [18] [19].

Recent developments in this area have focused on developing bioisosteric replacements for traditional aniline pharmacophores to address metabolic liability issues [23]. The use of saturated bicyclic systems as aniline replacements has gained considerable attention, with 2-(chloromethyl)aniline serving as a key precursor for accessing these novel structural motifs [18].

Table 4: Reaction Conditions for N-Substituted Aniline Synthesis

Reaction TypeCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Substrate Scope
Nucleophilic substitutionBase (K2CO3)80-1004-875-90Primary amines
Reductive aminationNaBH4/MeOH25-406-1270-85Aldehydes, ketones
Cyclic condensationAcid catalyst120-1408-1665-80Cyclic imines
Cross-couplingPd catalyst100-12012-2480-95Aryl halides

The synthetic efficiency of these transformations has been enhanced through the development of new methodologies, including photoelectrochemical approaches and transition metal-catalyzed processes [18] [25]. These methods enable the synthesis of N-substituted anilines under mild conditions with excellent functional group tolerance.

Synthesis of Antimicrobial Benzamide Derivatives

The development of antimicrobial benzamide derivatives from 2-(chloromethyl)aniline represents a significant advancement in the fight against drug-resistant bacterial infections. These compounds have shown remarkable efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting activity against multidrug-resistant strains [26] [27]. The benzamide scaffold provides an excellent framework for antimicrobial drug design due to its ability to interact with bacterial cell division proteins and disrupt essential cellular processes [28] [29].

The synthetic pathway to antimicrobial benzamide derivatives typically involves the conversion of 2-(chloromethyl)aniline to benzoyl chloride intermediates, followed by amide formation with various amine substrates [26] [30]. This approach enables the systematic modification of both the aromatic ring and the amide nitrogen, allowing for comprehensive structure-activity relationship studies [31] [32].

Table 5: Antimicrobial Activity of Benzamide Derivatives

Compound SeriesBacterial StrainZone of Inhibition (mm)MIC (μg/mL)Mechanism of Action
4-Hydroxy-N-substituted benzamidesE. coli24-313.12-6.25Cell wall synthesis inhibition
2,6-Dichloro benzamidesB. subtilis20-256.25-12.5Membrane disruption
N-Aryl benzamidesS. aureus (MRSA)18-220.25-0.5FtsZ protein inhibition
Quinazolinone-benzamidesMulti-drug resistant strains15-200.5-2.0DNA gyrase inhibition

The most promising antimicrobial benzamide derivatives are those targeting the bacterial cell division protein FtsZ [27] [33]. These compounds, synthesized from 2-(chloromethyl)aniline precursors, exhibit superior activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [28] [29]. The mechanism of action involves the inhibition of FtsZ polymerization, which is essential for bacterial cell division.

Table 6: Structure-Activity Relationships of Antimicrobial Benzamides

Structural FeatureActivity EnhancementSelectivity IndexResistance FrequencyClinical Relevance
Halogen substitution4-8 fold increase>10Low (<10⁻⁸)High
Hydroxyl groups2-4 fold increase>15Moderate (10⁻⁷)Moderate
Nitro substituents3-6 fold increase>20Very low (<10⁻⁹)Very high
Alkyl chainsVariable>5High (10⁻⁶)Limited

Recent studies have demonstrated that benzamide derivatives synthesized from 2-(chloromethyl)aniline show excellent pharmacokinetic properties, including good oral bioavailability and favorable tissue distribution [27] [31]. The compounds exhibit low toxicity profiles in mammalian cells while maintaining potent antimicrobial activity, making them attractive candidates for clinical development.

The development of these antimicrobial agents has been further enhanced by the use of computational approaches to optimize drug-target interactions [34] [35]. Molecular docking studies have revealed the key binding interactions between benzamide derivatives and their bacterial targets, providing insights for rational drug design and lead optimization.

Table 7: Pharmacokinetic Properties of Lead Benzamide Compounds

CompoundOral Bioavailability (%)Half-life (h)Protein Binding (%)Tissue DistributionToxicity Profile
TXH917965-754-685-90Broad tissue penetrationNon-toxic at therapeutic doses
Compound 5a70-803-580-85Excellent CNS penetrationMinimal side effects
Compound 6'a60-705-775-80Good lung distributionLow hepatotoxicity

XLogP3

1.6

Wikipedia

2-chloromethylaniline

Dates

Last modified: 04-14-2024

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